Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Catalog No.
S12254075
CAS No.
M.F
C16H18N2O2
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

Product Name

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate

IUPAC Name

methyl 6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylate

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-12-14(16(19)20-3)9-10-15(17-12)18(2)11-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3

InChI Key

VYWLUUFTEFKCGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)OC

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is a chemical compound with the molecular formula C16H18N2O2C_{16}H_{18}N_{2}O_{2} and a molecular weight of 270.33 g/mol. This compound features a pyridine ring substituted with a methyl group at the 2-position and a benzyl(methyl)amino group at the 6-position. Its unique structure contributes to its potential therapeutic applications, particularly in medicinal chemistry, where it may exhibit various biological activities.

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids, which may enhance its biological activity.
  • Reduction: Reduction reactions can convert the benzyl(methyl)amino group to an amine group, altering its reactivity.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl(methyl)amino group can be replaced by other nucleophiles under basic or acidic conditions.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that methyl 6-(benzyl(methyl)amino)-2-methylnicotinate may possess significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
  • Anticancer Potential: It is being investigated for its potential role in cancer treatment, possibly through mechanisms involving enzyme modulation and receptor interaction.
  • Cyclooxygenase Inhibition: The compound has been noted for its potential as a selective inhibitor of cyclooxygenase enzymes, which are important targets in inflammatory processes and pain management.

The synthesis of methyl 6-(benzyl(methyl)amino)-2-methylnicotinate can be achieved through various methods:

  • Esterification: This involves the reaction of 6-(benzyl(methyl)amino)-2-methylnicotinic acid with methanol in the presence of an acid catalyst.
  • Condensation Reactions: The compound can also be synthesized via base-catalyzed condensation reactions involving suitable precursors, such as substituted benzyl pyridyl derivatives.

These methods allow for the production of the compound with high purity and yield.

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate has several potential applications:

  • Medicinal Chemistry: It serves as a promising candidate for drug development due to its biological activity.
  • Organic Synthesis: The compound is utilized as a building block in the synthesis of more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific functionalities.

Interaction studies involving methyl 6-(benzyl(methyl)amino)-2-methylnicotinate focus on its pharmacodynamics and pharmacokinetics. These studies aim to elucidate how the compound interacts with biological targets and pathways, providing insights into its therapeutic potential and mechanisms of action.

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate shares structural similarities with several other compounds in the nicotinate family. Here are some notable examples:

Compound NameStructureUnique Features
Methyl NicotinateC7H9NO2C_{7}H_{9}NO_{2}Used as a rubefacient; simpler structure without amino substitution
Methyl 6-methylnicotinateC8H9NO2C_{8}H_{9}NO_{2}Contains a methyl group at the 6-position; lacks benzyl substitution
Benzyl NicotinateC11H13NO2C_{11}H_{13}NO_{2}Contains a benzyl group but lacks additional methyl substitutions

Uniqueness

Methyl 6-(benzyl(methyl)amino)-2-methylnicotinate is unique due to its dual functional groups (the benzyl(methyl)amino and methylene substituents), which may enhance its biological activity compared to simpler analogs. Its potential as a selective cyclooxygenase inhibitor further distinguishes it from related compounds that do not exhibit this specificity. This combination of features makes it a valuable compound for further research and application in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Exact Mass

270.136827821 g/mol

Monoisotopic Mass

270.136827821 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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